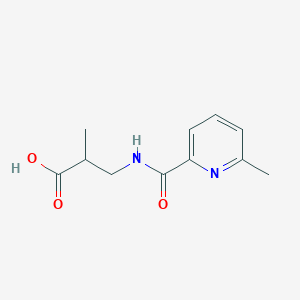
1-(5-Bromothiophen-2-yl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromothiophen-2-yl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one is a synthetic organic compound that features a brominated thiophene ring and a pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Thioether Linkage: The brominated thiophene is reacted with 4-methylpyrimidine-2-thiol in the presence of a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF).
Formation of the Ethanone Moiety: The intermediate product is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromothiophen-2-yl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromothiophen-2-yl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Chlorothiophen-2-yl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(5-Methylthiophen-2-yl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
1-(5-Bromothiophen-2-yl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H9BrN2OS2 |
|---|---|
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
1-(5-bromothiophen-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C11H9BrN2OS2/c1-7-4-5-13-11(14-7)16-6-8(15)9-2-3-10(12)17-9/h2-5H,6H2,1H3 |
Clave InChI |
KAGJOXITRWMXBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)SCC(=O)C2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)







![3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)
